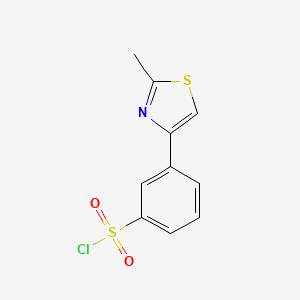

3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride

Description

The exact mass of the compound 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S2/c1-7-12-10(6-15-7)8-3-2-4-9(5-8)16(11,13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGWJBAJNLBBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574180 | |

| Record name | 3-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66047-75-4 | |

| Record name | 3-(2-Methyl-4-thiazolyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66047-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Synthesis and Application of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl Chloride: A Technical Guide for Medicinal Chemists

Abstract

This technical guide provides an in-depth exploration of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride (CAS No. 66047-75-4), a heterocyclic building block of significant interest in contemporary drug discovery. We will dissect its synthesis, focusing on a robust and scalable pathway, and elucidate its strategic application as a key intermediate in the generation of complex molecular architectures, particularly within the domain of kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical grounding and practical, field-tested insights into the utilization of this versatile reagent.

Introduction: The Thiazole Moiety as a Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in the design of therapeutic agents. Thiazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The subject of this guide, 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride, represents a strategically functionalized building block, poised for the synthesis of novel drug candidates. The presence of the highly reactive sulfonyl chloride group on a phenyl-thiazole backbone provides a direct handle for the introduction of diverse functionalities, most notably through the formation of sulfonamides.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is paramount for its effective and safe implementation in a laboratory setting.

Table 1: Physicochemical Properties of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride [4][5]

| Property | Value |

| CAS Number | 66047-75-4 |

| Molecular Formula | C₁₀H₈ClNO₂S₂ |

| Molecular Weight | 273.76 g/mol |

| Appearance | Solid |

| Melting Point | 114 °C |

| Purity | Typically ≥95% |

Safety Profile:

3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is classified as a corrosive substance. The primary hazard statement associated with this compound is H314: "Causes severe skin burns and eye damage".[5] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this reagent. All manipulations should be conducted within a certified fume hood to avoid inhalation of any dust or vapors.

Strategic Synthesis Pathway

The synthesis of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride can be efficiently achieved through a multi-step sequence, commencing from readily available starting materials. The overall strategy involves the initial construction of the substituted aniline, followed by a diazotization and Sandmeyer-type chlorosulfonylation.

Diagram 1: Overall Synthesis Workflow

Sources

3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride molecular weight

An In-depth Technical Guide to 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride: Properties, Application, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride, a key building block in modern medicinal chemistry. We will move beyond simple data recitation to explore the causality behind its reactivity, its strategic importance in drug design, and validated protocols for its use.

Core Chemical Identity and Physicochemical Properties

3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is a bifunctional reagent of significant interest. Its structure marries the well-established reactivity of an aromatic sulfonyl chloride with the privileged thiazole scaffold. The sulfonyl chloride group acts as a potent electrophile, primarily for the synthesis of sulfonamides, a class of compounds with a storied history in therapeutics. Concurrently, the 2-methylthiazole moiety is a recognized pharmacophore, present in a wide array of biologically active molecules and FDA-approved drugs.[1] This dual-feature composition makes it a valuable starting material for generating libraries of novel compounds for high-throughput screening and lead optimization.

The fundamental properties of this reagent are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 273.76 g/mol | [2][3] |

| Molecular Formula | C₁₀H₈ClNO₂S₂ | [2][4] |

| CAS Number | 66047-75-4 | [2][4] |

| Appearance | Beige to brown crystalline solid | [2][3] |

| Purity | Typically ≥95% | [4] |

| InChI Key | ZZGWJBAJNLBBRB-UHFFFAOYSA-N | [3][4] |

Strategic Importance in Medicinal Chemistry

The value of this molecule is rooted in the proven biological relevance of its constituent parts.

-

The Thiazole Ring: The thiazole nucleus is a cornerstone of medicinal chemistry, recognized for its ability to engage in hydrogen bonding, hydrophobic, and π-π stacking interactions with biological targets. Its derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor effects.[5] Its presence in drugs like the anti-inflammatory Meloxicam and the anti-HIV agent Ritonavir underscores its versatility.[1]

-

The Sulfonamide Linkage: The reaction of a sulfonyl chloride with a primary or secondary amine yields a sulfonamide. This linkage is exceptionally stable in vivo, making it an ideal and reliable scaffold in drug design. The resulting sulfonamide derivatives are a major class of therapeutic agents, famously including antibacterial sulfa drugs, diuretics, and protease inhibitors. The reaction is efficient and forms the basis of the classic Hinsberg test for distinguishing amines.[6][7]

The combination of these two moieties in a single, reactive molecule allows for the systematic exploration of chemical space to develop novel therapeutic agents.[8]

Synthesis and Reactivity: The Sulfonamide Formation

The primary utility of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is its reaction with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide bonds.[9]

Mechanism Rationale: The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. An amine, acting as a nucleophile, attacks this sulfur atom. The reaction proceeds via a nucleophilic acyl substitution-like mechanism, resulting in the displacement of the chloride ion and the formation of a new S-N bond. A base (such as pyridine or triethylamine) is typically required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[6]

Caption: Workflow for a typical sulfonamide synthesis.

Experimental Protocols

The following protocols are presented as robust, self-validating methodologies for researchers.

Protocol 1: Synthesis of a Representative Sulfonamide Derivative

This protocol details the reaction with a model primary amine, benzylamine.

Objective: To synthesize N-benzyl-3-(2-methyl-thiazol-4-yl)-benzenesulfonamide.

Materials:

-

3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq).

-

Causality Note: The reaction is cooled to control the initial exotherm. Triethylamine is a non-nucleophilic base used to scavenge the HCl produced, preventing protonation of the benzylamine and driving the equilibrium towards the product.[6]

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Causality Note: The HCl wash removes excess triethylamine and unreacted benzylamine. The NaHCO₃ wash removes any residual acidic species. The brine wash helps to remove water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes) to afford the pure sulfonamide.

Protocol 2: Quality Control and Characterization

Objective: To confirm the identity, structure, and purity of the synthesized sulfonamide.

-

Mass Spectrometry (MS):

-

Method: Use Electrospray Ionization (ESI) in positive mode.

-

Expected Result: A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of the target molecule. This provides direct confirmation of the molecular weight.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons, the thiazole proton, the methyl group on the thiazole, and the methylene protons of the benzyl group. Integration of these peaks should correspond to the number of protons in the structure.

-

¹³C NMR: Acquire a carbon NMR spectrum to confirm the number and type of carbon environments in the molecule.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Method: Use a reverse-phase C18 column with a suitable mobile phase (e.g., water/acetonitrile gradient with 0.1% formic acid or TFA).

-

Expected Result: A single major peak, indicating the purity of the compound. Purity is typically reported as a percentage based on the peak area at a specific wavelength (e.g., 254 nm).

-

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. 3-(2-METHYL-1,3-THIAZOL-4-YL)BENZENESULFONYL CHLORIDE | 66047-75-4 [amp.chemicalbook.com]

- 3. 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride | 66047-75-4 [sigmaaldrich.com]

- 4. 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride [cymitquimica.com]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 8. 3-Methylthiazolo[3,2-a]benzimidazole-benzenesulfonamide conjugates as novel carbonic anhydrase inhibitors endowed with anticancer activity: Design, synthesis, biological and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl Chloride: Properties, Synthesis, and Reactivity

This technical guide provides a comprehensive overview of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride, a key heterocyclic building block for researchers in drug discovery and medicinal chemistry. This document delves into the compound's chemical and physical properties, offers a detailed proposed synthesis protocol, predicts its spectroscopic characteristics, and explores its primary reactivity and applications, particularly in the formation of bioactive sulfonamides.

Section 1: Core Chemical and Physical Properties

3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is a bifunctional molecule incorporating a reactive sulfonyl chloride group and a thiazole moiety, a common scaffold in pharmaceutical agents. Its physical state as a solid simplifies handling compared to liquid sulfonyl chlorides.[1][2][3]

| Property | Value | Source |

| IUPAC Name | 3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride | PubChemLite[4] |

| Synonyms | 3-(2-Methylthiazol-4-yl)benzenesulphonyl chloride | ChemicalBook[2] |

| CAS Number | 66047-75-4 | CymitQuimica[1] |

| Molecular Formula | C₁₀H₈ClNO₂S₂ | CymitQuimica[1] |

| Molecular Weight | 273.76 g/mol | ChemicalBook[2] |

| Appearance | Solid, reported as beige or brown crystalline solid | Sigma-Aldrich[5], ChemicalBook[2] |

| Purity | Typically ≥95% | CymitQuimica[1] |

| Melting Point | 114 °C (Solvent: acetone) | ChemicalBook[2] |

| Boiling Point | 432.7±28.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.438±0.06 g/cm³ (Predicted) | ChemicalBook[2] |

Stability and Storage

Aryl sulfonyl chlorides are generally more stable to hydrolysis than their acyl chloride counterparts.[6] However, as with all sulfonyl halides, 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is sensitive to moisture and will slowly hydrolyze to the corresponding sulfonic acid. For long-term viability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[7] Vendor information suggests storage at room temperature is acceptable for shorter periods.[5]

Section 2: Synthesis of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl Chloride (Proposed Protocol)

The proposed synthesis involves two key steps:

-

Diazotization: The primary aromatic amine is converted to a diazonium salt using a nitrite source under acidic conditions.

-

Chlorosulfonylation: The diazonium salt reacts with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst to yield the sulfonyl chloride. Modern variations of this reaction utilize stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to avoid handling gaseous SO₂.[1][4]

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on modern Sandmeyer chlorosulfonylation methods and has not been experimentally validated for this specific substrate.[1][4]

Materials:

-

4-(3-Aminophenyl)-2-methylthiazole

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sulfur Dioxide (SO₂) or DABSO

-

Copper(II) Chloride (CuCl₂)

-

Acetonitrile (MeCN) or Acetic Acid

-

Ice

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-(3-aminophenyl)-2-methylthiazole (1.0 eq) in a mixture of acetonitrile and concentrated HCl (2.0 eq) at room temperature.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.

-

-

Chlorosulfonylation:

-

In a separate, larger flask, prepare a solution of SO₂ (or 0.6 eq of DABSO) and a catalytic amount of CuCl₂ (5 mol%) in acetonitrile or acetic acid.[1][4]

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl₂ solution via a dropping funnel. Vigorous gas evolution (N₂) will occur. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours or until gas evolution ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly into a beaker containing a large volume of crushed ice and water. The sulfonyl chloride product, being poorly water-soluble, should precipitate as a solid.[8]

-

Stir the slurry for 30 minutes to ensure complete precipitation and hydrolysis of any remaining reactants.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

For purification, dissolve the crude solid in a suitable organic solvent like dichloromethane (DCM). Wash the organic layer sequentially with cold dilute NaHCO₃ solution and brine.[6]

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexanes).[6]

-

Section 3: Spectroscopic Characterization (Predicted)

As experimental spectra for 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride are not available in public databases, the following data are predicted based on its structure and established spectroscopic principles for related compounds.

Predicted ¹H and ¹³C NMR Spectra

The chemical shifts are estimated for a solution in CDCl₃.

¹H NMR: The aromatic protons on the benzene ring will appear as complex multiplets in the downfield region (7.5-8.5 ppm) due to the strong electron-withdrawing effect of the sulfonyl chloride group. The thiazole proton and the methyl group protons will have distinct signals.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | s | 1H | H on benzene ring, ortho to SO₂Cl, adjacent to thiazole |

| ~8.1 | d | 1H | H on benzene ring, ortho to SO₂Cl |

| ~7.8 | d | 1H | H on benzene ring, para to SO₂Cl |

| ~7.6 | t | 1H | H on benzene ring, meta to SO₂Cl |

| ~7.3 | s | 1H | Thiazole C5-H |

| ~2.8 | s | 3H | Methyl CH ₃ |

¹³C NMR: The carbon atoms of the benzene ring will resonate between 125-145 ppm, with the carbon attached to the sulfonyl group (ipso-carbon) being the most downfield. The thiazole carbons will also have characteristic shifts.

| Predicted Shift (ppm) | Assignment |

| ~168 | Thiazole C2 (attached to N and S) |

| ~155 | Thiazole C4 (attached to benzene ring) |

| ~142 | Benzene C-SO₂Cl (ipso-carbon) |

| ~138 | Benzene C-Thiazole (ipso-carbon) |

| ~135 | Benzene CH |

| ~131 | Benzene CH |

| ~128 | Benzene CH |

| ~126 | Benzene CH |

| ~118 | Thiazole C5 |

| ~20 | Methyl C H₃ |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the S=O bonds of the sulfonyl chloride group.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3150 - 3050 | C-H stretch (Aromatic & Thiazole) | Medium-Weak |

| 2950 - 2850 | C-H stretch (Aliphatic, -CH₃) | Weak |

| 1600 - 1450 | C=C and C=N stretches (Aromatic & Thiazole rings) | Medium-Strong |

| 1385 - 1365 | SO₂ asymmetric stretch | Strong |

| 1195 - 1175 | SO₂ symmetric stretch | Strong |

| ~580 - 560 | S-Cl stretch | Medium-Strong |

The two strong, distinct peaks for the SO₂ stretches are the most characteristic feature for identifying the sulfonyl chloride functional group.[12][13]

Predicted Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 273, with a characteristic [M+2]⁺ peak at m/z 275 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom. Key fragmentation pathways would likely involve the loss of Cl• (m/z 238) and the loss of SO₂ (m/z 209).[14][15] Predicted data from PubChemLite for ESI-MS shows [M+H]⁺ at m/z 273.97578.[4]

Section 4: Chemical Reactivity and Synthetic Applications

The primary utility of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride in synthetic chemistry stems from the high electrophilicity of the sulfur atom. This makes the compound an excellent substrate for nucleophilic substitution reactions, where the chloride ion acts as a good leaving group.

Synthesis of Sulfonamides

The most prominent reaction of sulfonyl chlorides is their coupling with primary or secondary amines to form sulfonamides.[6] This reaction is fundamental in medicinal chemistry for accessing a vast array of biologically active compounds. The reaction typically proceeds in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

General Protocol for Sulfonamide Synthesis

This protocol provides a general method for coupling the title compound with a primary or secondary amine.[6]

Procedure:

-

To a stirred solution of the desired primary or secondary amine (1.0 eq) and a base such as pyridine or triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF), cool the mixture to 0 °C.

-

Add a solution of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride (1.05 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude sulfonamide can then be purified by flash column chromatography on silica gel or by recrystallization.

Section 5: Applications in Drug Discovery and Medicinal Chemistry

The structural motif of a thiazole ring linked to a sulfonamide is of significant interest in medicinal chemistry. Both moieties are considered "privileged scaffolds" due to their frequent appearance in a wide range of biologically active compounds.

-

Thiazole Moiety: The thiazole ring is a bioisostere for various functional groups and is present in numerous FDA-approved drugs. It can engage in hydrogen bonding and other non-covalent interactions within biological targets, contributing to binding affinity and selectivity.

-

Sulfonamide Group: The sulfonamide functional group is a cornerstone of medicinal chemistry, famously originating with the sulfa antibiotics. It is a versatile hydrogen bond donor and acceptor and is metabolically stable. It is often used to modulate the physicochemical properties of a lead compound, such as solubility and cell permeability.

Derivatives prepared from 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride are precursors to novel compounds that may exhibit a range of pharmacological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.

Section 6: Safety and Handling

3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is classified as a hazardous substance and should be handled with appropriate care in a laboratory setting.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

As it is water-reactive, use appropriate quenching procedures and avoid contact with incompatible materials.

Section 7: Conclusion

3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is a valuable and reactive chemical intermediate. While detailed experimental data on the compound itself is sparse in public literature, its synthesis can be reliably proposed via established Sandmeyer chemistry. Its primary utility lies in its efficient reaction with amines to generate a diverse library of thiazole-containing sulfonamides, which are promising scaffolds for the development of new therapeutic agents. Proper handling and storage are essential due to its corrosive and moisture-sensitive nature.

References

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. [Link]

-

LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(2-methyl-thiazol-4-yl)-benzenesulfonyl chloride (C10H8ClNO2S2). Retrieved from [Link]

-

Boyd, S. A., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(4), 774–778. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

-

Schäfer, G., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ResearchGate. [Link]

-

Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

-

Donthukurthi, S., Patel, D. J., Patel, R. I., & Vyas, P. J. (2018). Synthesis, Characterization and Antimicrobial Activity of Thiazolo-Oxazine Fused Heterocyclic Derivatives Based on Benzene Sulfonyl Hydrazide. Oriental Journal of Chemistry, 34(1), 356-362. [Link]

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

-

ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

-

King, J. F., et al. (1988). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 60(6), 837-842. [Link]

-

Malet-Sanz, L., Madrzak, J., Ley, S. V., & Baxendale, I. R. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 8(23), 5324-5332. [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

-

Sun, W., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(6), 797–804. [Link]

- Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2011). Organic Chemistry: A Short Course (13th ed.). Cengage Learning.

-

Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 58(11), 654-658. [Link]

-

Yurttaş, L., et al. (2020). New Sulfonate-Semicarbazone Hybrid Molecules: Synthesis, Theoretical Evaluations, Molecular Simulations, and Butyrylcholinesterase Inhibitory Activity. ACS Omega, 5(46), 30045–30058. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.

-

Chemistry & Biology Interface. (2011). Synthesis of 5,6-Disubstituted Pyridine-3-Sulfonyl Chloride. 1(3), 360-364. [Link]

-

PubChem. (n.d.). 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

-

Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

Sources

- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride [cymitquimica.com]

- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 5. 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride | 66047-75-4 [sigmaaldrich.com]

- 6. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 12. acdlabs.com [acdlabs.com]

- 13. benchchem.com [benchchem.com]

- 14. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl Chloride: A Predictive and Methodological Guide

This technical guide provides a comprehensive overview of the expected spectroscopic signature of the novel compound 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride (CAS No. 66047-75-4). In the absence of published experimental data for this specific molecule, this document leverages established spectroscopic principles and comparative data from structurally analogous compounds to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and professionals in drug development, offering both a predictive spectral analysis and a framework for empirical validation.

Introduction and Molecular Structure

3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is a bifunctional molecule featuring a thiazole heterocycle linked to a benzenesulfonyl chloride moiety. The sulfonyl chloride group is a reactive functional group, often employed in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The 2-methyl-thiazole component is also a common scaffold in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting.

Molecular Properties: [1][2][3]

-

Molecular Formula: C₁₀H₈ClNO₂S₂

-

Molecular Weight: 273.76 g/mol

-

Appearance: Predicted to be a solid, potentially a beige crystalline solid.[2]

The structural features of this molecule—an aromatic ring, a heterocyclic ring, a methyl group, and a sulfonyl chloride group—each produce distinct and predictable signals in various spectroscopic analyses. The following sections will deconstruct the anticipated spectroscopic data for each technique.

Figure 1: Chemical structure of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on data from related sulfonamide and thiazole derivatives, the following ¹H and ¹³C NMR spectra are predicted.[4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The chemical shifts are influenced by the electron-withdrawing sulfonyl chloride group and the electronic nature of the thiazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 - 8.4 | s (broad) | 1H | H-2 (Ar-H) | Positioned between two electron-withdrawing groups (sulfonyl chloride and thiazole), this proton is expected to be the most deshielded of the aromatic protons. |

| ~8.0 - 8.2 | d | 1H | H-6 (Ar-H) | Ortho to the sulfonyl chloride group, this proton will be significantly deshielded and will show coupling to H-5. |

| ~7.8 - 8.0 | d | 1H | H-4 (Ar-H) | Ortho to the thiazole ring, this proton will be deshielded and will show coupling to H-5. |

| ~7.6 - 7.8 | t | 1H | H-5 (Ar-H) | Coupled to both H-4 and H-6, this proton is expected to appear as a triplet. |

| ~7.1 - 7.3 | s | 1H | H-5' (Thiazole-H) | The single proton on the thiazole ring is expected to appear as a singlet in this region, consistent with similar thiazole-containing compounds.[4] |

| ~2.7 - 2.8 | s | 3H | -CH₃ (Methyl) | The methyl group attached to the thiazole ring is expected to be a singlet in the upfield region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 168 | C-2' (Thiazole) | The carbon atom of the thiazole ring attached to the methyl group typically appears in this downfield region.[4] |

| ~150 - 153 | C-4' (Thiazole) | The carbon atom of the thiazole ring attached to the benzene ring. |

| ~145 - 148 | C-1 (Ar-C) | The carbon atom directly attached to the sulfonyl chloride group will be significantly deshielded. |

| ~138 - 141 | C-3 (Ar-C) | The carbon atom of the benzene ring attached to the thiazole ring. |

| ~133 - 136 | C-5 (Ar-C) | Aromatic CH carbon. |

| ~130 - 132 | C-6 (Ar-C) | Aromatic CH carbon. |

| ~128 - 130 | C-4 (Ar-C) | Aromatic CH carbon. |

| ~125 - 127 | C-2 (Ar-C) | Aromatic CH carbon. |

| ~115 - 118 | C-5' (Thiazole-CH) | The protonated carbon of the thiazole ring. |

| ~19 - 21 | -CH₃ (Methyl) | The methyl carbon is expected in the typical aliphatic region. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ signals.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is expected to be dominated by absorptions from the sulfonyl chloride and the aromatic/heterocyclic rings.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Rationale |

| ~3100 - 3000 | Medium | C-H stretching (Aromatic/Thiazole) | Characteristic stretching vibrations for C-H bonds on sp² hybridized carbons. |

| ~2950 - 2850 | Weak | C-H stretching (Methyl) | Aliphatic C-H stretching vibrations from the methyl group. |

| ~1600, ~1475 | Medium | C=C and C=N stretching | Aromatic and thiazole ring skeletal vibrations. |

| ~1370 - 1380 | Strong | Asymmetric SO₂ stretching | The sulfonyl group exhibits two characteristic strong stretching bands. This is consistent with the IR spectrum of benzenesulfonyl chloride.[5] |

| ~1170 - 1190 | Strong | Symmetric SO₂ stretching | The second strong stretching band for the sulfonyl group. This is also observed in the IR spectrum of benzenesulfonyl chloride and its derivatives.[5][6] |

| ~800 - 900 | Medium | C-H out-of-plane bending | The substitution pattern on the benzene ring (1,3-disubstituted) will influence the exact position of these bands. |

| ~550 - 600 | Strong | S-Cl stretching | The sulfur-chlorine bond stretch is expected in this region. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Figure 2: A simplified workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum (Electron Ionization - EI)

Under EI conditions, the molecular ion peak (M⁺) is expected at m/z 273, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotope peak (M+2) at m/z 275 with an intensity of approximately one-third of the molecular ion peak is also expected.

Major Predicted Fragmentation Pathways:

-

Loss of Cl: A prominent fragment at m/z 238 [M-Cl]⁺ resulting from the cleavage of the S-Cl bond.

-

Loss of SO₂Cl: A fragment at m/z 174 [M-SO₂Cl]⁺ corresponding to the 3-(2-methyl-thiazol-4-yl)phenyl cation.

-

Further Fragmentation: The thiazole and benzene rings may undergo further fragmentation, leading to smaller charged species.

Figure 3: Predicted major fragmentation pathways for 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride in EI-MS.

High-Resolution Mass Spectrometry (HRMS)

For unambiguous molecular formula confirmation, HRMS is recommended. The calculated exact mass can be compared with the measured mass.

Table 4: Predicted High-Resolution Mass Values

| Adduct | Calculated m/z |

| [M+H]⁺ | 273.9758 |

| [M+Na]⁺ | 295.9577 |

| [M-H]⁻ | 271.9612 |

Predicted values are consistent with those from chemical databases.[7]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., ESI for HRMS, or a GC-MS with an EI source).

-

Data Acquisition: Infuse the sample into the ion source or inject it into the GC. Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For HRMS data, compare the measured exact mass to the calculated mass to confirm the elemental composition.

Conclusion

This guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride. The predictions are grounded in fundamental spectroscopic principles and comparative data from analogous structures. While this document serves as a robust theoretical framework, it is imperative that these predictions are validated through empirical data acquisition. The outlined experimental protocols provide a clear path for researchers to obtain and interpret the actual spectroscopic data for this compound, ensuring its unambiguous identification and characterization in future studies.

References

-

PubChemLite. 3-(2-methyl-thiazol-4-yl)-benzenesulfonyl chloride (C10H8ClNO2S2). Available at: [Link]

-

PMC - NIH. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Available at: [Link]

-

NIST WebBook. Benzenesulfonyl chloride. Available at: [Link]

-

NIST WebBook. Benzenesulfonyl chloride, 4-methyl-. Available at: [Link]

Sources

- 1. 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride [cymitquimica.com]

- 2. 3-(2-METHYL-1,3-THIAZOL-4-YL)BENZENESULFONYL CHLORIDE | 66047-75-4 [amp.chemicalbook.com]

- 3. 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride | 66047-75-4 [sigmaaldrich.com]

- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzenesulfonyl chloride [webbook.nist.gov]

- 6. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

- 7. PubChemLite - 3-(2-methyl-thiazol-4-yl)-benzenesulfonyl chloride (C10H8ClNO2S2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility Profile of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride, a compound of interest in contemporary drug discovery. Recognizing the critical role of solubility in a molecule's journey from a laboratory curiosity to a viable therapeutic agent, this document synthesizes fundamental principles with actionable, field-proven experimental protocols. It is designed to empower researchers, scientists, and drug development professionals with the expertise to meticulously evaluate the solubility of this and structurally related compounds. We will delve into the theoretical underpinnings of solubility, explore the critical distinctions between kinetic and thermodynamic measurements, and provide detailed methodologies for robust and reproducible solubility assessment in a variety of pharmaceutically relevant solvents. The influence of key environmental factors, namely pH and temperature, will also be thoroughly examined.

Introduction: The Imperative of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its bioavailability and, consequently, its therapeutic efficacy. A compound must be in a dissolved state to be absorbed and to interact with its biological target. Poor solubility can lead to erratic absorption, suboptimal therapeutic outcomes, and significant challenges in formulation development.[1][2][3] Therefore, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise but a foundational pillar of successful drug development.

3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride, with its constituent thiazole and benzenesulfonyl chloride moieties, presents a unique solubility challenge. The thiazole ring, a five-membered heterocyclic structure containing nitrogen and sulfur, can participate in hydrogen bonding and generally imparts a degree of polarity.[2][4] Conversely, the benzenesulfonyl chloride group is largely nonpolar, though the sulfonyl component can engage in polar interactions.[5] This amalgam of functional groups suggests a nuanced solubility behavior that warrants a systematic and multi-faceted investigation. This guide will provide the roadmap for such an investigation.

Physicochemical Properties of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl Chloride

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO₂S₂ | [6][7] |

| Molecular Weight | 273.76 g/mol | [7] |

| Appearance | Solid | [6][7] |

| Melting Point | 114 °C (in acetone) | [7] |

| CAS Number | 66047-75-4 | [6][7] |

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

In the realm of drug discovery, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[1][5][7][8]

-

Kinetic Solubility: This is a high-throughput screening method often employed in the early stages of drug discovery.[1][7][8] It measures the concentration of a compound in solution after a short incubation period, typically starting from a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[1][6][7] The resulting value reflects the compound's tendency to precipitate out of a supersaturated solution and is influenced by the experimental conditions. While rapid and resource-efficient, kinetic solubility may not represent the true equilibrium state.[5]

-

Thermodynamic Solubility: Often referred to as the "gold standard," this measurement determines the equilibrium concentration of a compound in a saturated solution with an excess of the solid material.[9][10] The shake-flask method is the most common technique for determining thermodynamic solubility, requiring a longer incubation time (typically 24-72 hours) to ensure equilibrium is reached.[11][12] This value is a more accurate representation of the compound's intrinsic solubility under specific conditions.[2]

Figure 1: Key distinctions between kinetic and thermodynamic solubility.

Solubility in Common Pharmaceutical Solvents

The choice of solvent is critical in both preclinical research and final formulation. A systematic evaluation of solubility in a range of solvents with varying polarities is therefore essential.

Selection of Solvents

The following table presents a selection of solvents commonly used in pharmaceutical development, categorized by their properties.

| Solvent | Dielectric Constant (20°C) | Polarity Index | Hydrogen Bond Donor/Acceptor |

| Polar Protic | |||

| Water | 80.1 | 10.2 | Donor & Acceptor |

| Ethanol | 24.6 | 4.3 | Donor & Acceptor |

| Methanol | 32.7 | 5.1 | Donor & Acceptor |

| Polar Aprotic | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Acceptor |

| Acetonitrile (ACN) | 37.5 | 5.8 | Acceptor |

| Acetone | 20.7 | 5.1 | Acceptor |

| Nonpolar | |||

| Dichloromethane (DCM) | 9.1 | 3.1 | None |

| Toluene | 2.4 | 2.4 | None |

| Hexane | 1.9 | 0.1 | None |

Predicted Solubility Profile

Based on the structural motifs of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride, a qualitative solubility profile can be predicted. The presence of the polar thiazole ring and the sulfonyl group suggests potential solubility in polar organic solvents. However, the benzenesulfonyl chloride portion is hydrophobic, which will likely limit aqueous solubility.

| Solvent Category | Predicted Solubility | Rationale |

| Aqueous Buffers (e.g., PBS) | Low | The hydrophobic benzenesulfonyl chloride moiety is expected to dominate, leading to poor solvation by water. |

| Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) | High | These solvents can effectively solvate the polar regions of the molecule without the energetic penalty of disrupting a strong hydrogen-bonding network. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | The ability to act as hydrogen bond acceptors will facilitate interaction with the thiazole nitrogen. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar media. |

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is considered the definitive method for establishing the equilibrium solubility of a compound.[11][12]

Figure 2: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride (e.g., 2-5 mg) to a glass vial. The exact amount should be sufficient to maintain a solid phase in equilibrium with the solution.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 72 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed (e.g., 10,000 rpm for 15 minutes) or by filtration through a 0.45 µm filter. Care must be taken to avoid disturbing the solid pellet during aspiration of the supernatant.

-

Quantification: Prepare a dilution series of the supernatant/filtrate and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of the compound in the same solvent should be used for accurate quantification.

Kinetic Solubility Determination (High-Throughput Method)

This protocol is suitable for rapid screening of solubility in the early phases of drug discovery.[1][6]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentration (the final DMSO concentration should typically be kept low, e.g., ≤1%, to minimize its effect on solubility).

-

Incubation: Cover the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[1]

-

Precipitate Detection/Separation:

-

Nephelometry: Measure the turbidity of the solution in each well using a nephelometer. An increase in light scattering indicates precipitation.[6]

-

Direct UV/Filtration: Filter the contents of the wells through a filter plate to remove any precipitate. The concentration of the compound in the filtrate is then determined by UV-Vis spectrophotometry using a plate reader.[6]

-

Influence of pH and Temperature on Solubility

pH-Dependent Solubility

The ionization state of a molecule can significantly impact its aqueous solubility. While 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride does not possess strongly acidic or basic functional groups that would exhibit dramatic pH-dependent solubility changes within the physiological range, the nitrogen atom in the thiazole ring is weakly basic. According to ICH guidelines, solubility should be assessed at a minimum of three pH values, typically pH 1.2, 4.5, and 6.8, to simulate the conditions of the gastrointestinal tract.[13][14][15] A pH-solubility profile should be generated by performing the thermodynamic solubility assay in buffers of varying pH.

Temperature-Dependent Solubility

The solubility of most solid organic compounds in aqueous and organic solvents increases with temperature.[16][17][18] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[19] To characterize the effect of temperature, the thermodynamic solubility experiments should be repeated at different temperatures (e.g., 4°C, 25°C, and 37°C). The results can be used to determine the enthalpy of dissolution.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and concise tabular format to facilitate comparison across different conditions.

Table 1: Thermodynamic Solubility of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl Chloride at 25°C

| Solvent/Buffer | pH | Solubility (µg/mL) | Solubility (µM) |

| Phosphate-Buffered Saline | 7.4 | [Experimental Value] | [Calculated Value] |

| Acetate Buffer | 4.5 | [Experimental Value] | [Calculated Value] |

| HCl Solution | 1.2 | [Experimental Value] | [Calculated Value] |

| Water | ~7.0 | [Experimental Value] | [Calculated Value] |

| Ethanol | N/A | [Experimental Value] | [Calculated Value] |

| DMSO | N/A | [Experimental Value] | [Calculated Value] |

Table 2: Temperature Dependence of Thermodynamic Solubility in PBS (pH 7.4)

| Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 4 | [Experimental Value] | [Calculated Value] |

| 25 | [Experimental Value] | [Calculated Value] |

| 37 | [Experimental Value] | [Calculated Value] |

Conclusion

This guide has outlined a comprehensive strategy for the thorough characterization of the solubility profile of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride. By employing the detailed experimental protocols for both thermodynamic and kinetic solubility, and by systematically evaluating the impact of solvent type, pH, and temperature, researchers can generate a robust and reliable dataset. This information is indispensable for guiding medicinal chemistry efforts, enabling rational formulation development, and ultimately, increasing the probability of advancing promising compounds through the drug development pipeline. The principles and methodologies described herein are broadly applicable to the solubility assessment of other novel chemical entities, providing a solid foundation for this critical aspect of pharmaceutical sciences.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Aminothiazole. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 643-650.

-

PubChem. (n.d.). Thiazole. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

-

Lesyk, D., & Kheilik, Y. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences, 99(12), 4884-4903.

-

Lynch, N. (2025, August 3). In-vitro Thermodynamic Solubility. protocols.io. [Link]

- Dahlin, J. L. (2011). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Jadhav, D. S. (2013). Solubility Determination in Drug Discovery and Development. International Journal of Pharmaceutical Sciences and Research, 4(2), 527-535.

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Pre-Clinical Formulation Development. Retrieved from [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5521-5524.

- Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(6), 327-333.

-

Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. admescope.com [admescope.com]

- 4. d-nb.info [d-nb.info]

- 5. ovid.com [ovid.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. benchchem.com [benchchem.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. database.ich.org [database.ich.org]

- 15. who.int [who.int]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride stability and storage conditions

An In-Depth Technical Guide: Stability and Storage of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl Chloride

Abstract

3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is a key intermediate in synthetic chemistry, valued for the versatile reactivity of its sulfonyl chloride group and the biological relevance of its thiazole moiety. However, the very reactivity that makes it useful also renders it susceptible to degradation, primarily through hydrolysis. This guide provides a comprehensive overview of the chemical stability of this compound, outlines scientifically grounded best practices for its storage and handling, and furnishes detailed protocols for stability assessment. While specific kinetic data for this molecule is not extensively published, this document synthesizes established principles of sulfonyl chloride and thiazole chemistry to provide a robust framework for ensuring its integrity in a research setting.

Introduction: A Molecule of Dual Reactivity

3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride belongs to the arylsulfonyl chloride class of reagents. Its structure incorporates two key functional groups:

-

The Benzenesulfonyl Chloride Moiety: This group is a powerful electrophile, readily reacting with nucleophiles such as amines, alcohols, and even water. This reactivity is central to its utility in forming sulfonamides and sulfonate esters.[1][2]

-

The 2-Methyl-thiazole Ring: Thiazole rings are a common feature in many biologically active compounds and approved drugs, prized for their metabolic stability and ability to participate in hydrogen bonding.[3][4][5] The thiazole ring itself is generally stable, aromatic, and less basic than imidazole.[6]

The primary challenge in handling this compound lies in preserving the highly reactive sulfonyl chloride group from unintended reactions, particularly with ambient moisture.

Chemical Stability and Degradation Pathways

The stability of sulfonyl halides decreases in the order of fluorides > chlorides > bromides > iodides.[2] Sulfonyl chlorides, while manageable, are classified as moisture-sensitive and water-reactive compounds.[7][8][9]

Primary Degradation Pathway: Hydrolysis

The most significant and rapid degradation pathway for 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is hydrolysis. The electrophilic sulfur atom is susceptible to nucleophilic attack by water.[10][11]

Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl

This reaction converts the sulfonyl chloride into the corresponding benzenesulfonic acid and generates hydrochloric acid as a byproduct.[2][8] The rate of hydrolysis is dependent on factors such as temperature and pH.[10] While stable in cold water for short periods, the decomposition accelerates significantly in hot water or upon prolonged exposure.[8][12] The accumulation of acidic byproducts can further catalyze decomposition.[13]

The mechanism is generally considered to be Sɴ2-like, involving the nucleophilic attack of water on the sulfur center.[10][11]

Hypothesized Degradation Pathway Diagram

The following diagram illustrates the primary hydrolytic degradation pathway.

Caption: Primary hydrolytic degradation pathway of the target compound.

Other Potential Stability Concerns

-

Thermal Decomposition: While specific data is unavailable, heating sulfonyl chlorides can promote decomposition.[12] Distillation, if required, must be performed under high vacuum to keep temperatures low.[13]

-

Incompatibilities: The compound is incompatible with strong bases, strong oxidizing agents, amines, and alcohols.[2][7][8] Contact with these materials will lead to rapid, often exothermic, reactions.

Recommended Storage and Handling Protocols

Given the compound's reactivity profile, meticulous storage and handling are paramount to preserving its purity and ensuring experimental reproducibility.

Core Storage Principles

The primary objective is to rigorously exclude atmospheric moisture.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C (Refrigerated) | Reduces the rate of hydrolysis and other potential degradation reactions.[8][12] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces air, preventing exposure to ambient moisture and oxygen.[14] |

| Container | Tightly-sealed glass bottle with a PTFE-lined cap. | Glass is inert. A high-quality seal is critical to prevent moisture ingress. |

| Environment | Dessicated (e.g., in a desiccator with Drierite or silica gel) | Provides a secondary barrier against moisture, especially for frequently accessed containers. |

| Light | Store in an amber vial or in the dark. | While no specific photostability data exists, protection from light is a general best practice for complex organic molecules. |

Handling Best Practices

-

Work Environment: Always handle the compound in a controlled environment, such as a glove box or a fume hood with a dry air/nitrogen line.

-

Aliquoting: If possible, purchase the compound in single-use quantities or immediately aliquot the material into smaller, tightly-sealed vials under an inert atmosphere upon receipt. This minimizes the exposure of the bulk material to air during repeated use.

-

Tools: Use clean, dry spatulas and glassware. Avoid cross-contamination with incompatible materials.

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

Self-Validating System: Purity and Stability Assessment

Researchers should not rely solely on the appearance of the material. A self-validating system of regular analytical checks is crucial to confirm the integrity of the compound, especially for long-term storage or before use in a critical reaction.

Experimental Workflow for Stability Assessment

The following workflow provides a robust method for quantifying the purity of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride and detecting the primary sulfonic acid degradant.

Caption: Experimental workflow for routine stability assessment.

Detailed Methodologies

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Objective: To separate and quantify the parent sulfonyl chloride from its more polar sulfonic acid degradation product.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile.

-

Expected Result: The sulfonyl chloride will have a longer retention time than the more polar sulfonic acid. Purity can be determined by peak area percentage.

B. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Objective: To provide a structural confirmation and detect impurities.

-

Solvent: Anhydrous Chloroform-d (CDCl₃) or Acetonitrile-d₃.

-

Procedure: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent.

-

Analysis:

-

Confirm the characteristic aromatic and methyl proton signals of the parent compound.

-

The sulfonic acid proton (R-SO₃H ) is a broad singlet, often downfield (>10 ppm), but its visibility can depend on the solvent and water content. The appearance of new aromatic signals may also indicate degradation.

-

Conclusion

While 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is a stable solid when handled correctly, its sulfonyl chloride group confers inherent sensitivity to moisture. The key to its long-term preservation is the stringent exclusion of water. By implementing the recommended storage protocols—refrigeration under a dry, inert atmosphere—and verifying purity with routine analytical checks, researchers can ensure the integrity of this valuable reagent and the reliability of their experimental outcomes.

References

- Benzenesulfonyl chloride. (n.d.). In LookChem.

-

Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294. [Link]

-

Benzenesulfonyl chloride. (n.d.). In Wikipedia. Retrieved from the grounding tool. [Link]

-

Kolvari, E., et al. (2012). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids, 43(1), 377-391. [Link]

- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449.

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). In Pharmaguideline. Retrieved from the grounding tool. [Link]

- 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride. (n.d.). In CymitQuimica.

-

Thiazole. (n.d.). In Wikipedia. Retrieved from the grounding tool. [Link]

-

Benzenesulfonyl chloride. (n.d.). In PubChem. Retrieved from the grounding tool. [Link]

- Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.

- 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride. (n.d.). In Sigma-Aldrich.

-

Clarke, H. T., & Babcock, S. H. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. [Link]

- Sulfur Storage & Handling Tips | Safety Guide. (n.d.). In Faraz Oil.

-

Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules, 24(3), 543. [Link]

- Sulfur. (n.d.). ESPI Metals.

- Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

- Nasato, D. (2003). Hazards of Molten Sulfur Storage & Handling. Sulphur Magazine, 28-36.

- 3-(2-METHYL-1,3-THIAZOL-4-YL)BENZENESULFONYL CHLORIDE. (n.d.). In ChemicalBook.

- 3-(2-METHYL-1,3-THIAZOL-4-YL)BENZENESULFONYL CHLORIDE. (n.d.). In ChemicalBook.

- Granular sulfur storage + 5 methods of storing. (2024, August 16). In Petro Arkan.

- Safe Storage and Handling of Reactive Materials. (n.d.). In National Academic Digital Library of Ethiopia.

-

Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4938. [Link]

- Furan-2-sulfonyl chloride Safety Data Sheet. (2023, September 5).

- Chernykh, A. V., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry, 86(23), 16346-16358.

-

Sulfonyl halide. (n.d.). In Wikipedia. Retrieved from the grounding tool. [Link]

- 2-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride. (n.d.). In ChemicalBook.

Sources

- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 4. mdpi.com [mdpi.com]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. 98-09-9 CAS MSDS (Benzenesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. fishersci.com [fishersci.com]

- 10. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Safe Handling and Application of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride for Research Professionals

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals working with 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride. Moving beyond a standard Material Safety Data Sheet (MSDS), this document provides a detailed analysis of the compound's properties, hazards, and handling protocols, grounded in the principles of chemical reactivity and laboratory safety. The core objective is to empower scientific staff with the knowledge to not only handle this reagent safely but also to understand the chemical principles that dictate its hazardous nature and its utility in synthesis.

Section 1: Chemical and Physical Identity

3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is a bifunctional organic compound featuring a reactive sulfonyl chloride group and a thiazole moiety. This structure makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of sulfonamide derivatives which are a well-established class of therapeutic agents.[1][2] An unambiguous identification of this reagent is critical before any laboratory work commences.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 66047-75-4 | [3][4] |

| Molecular Formula | C₁₀H₈ClNO₂S₂ | [4][5][6] |

| Molecular Weight | 273.76 g/mol | [3][4] |

| Synonyms | 3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride | [3][4] |

| InChI Key | ZZGWJBAJNLBBRB-UHFFFAOYSA-N |[3][5][7] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Beige or Brown Crystalline Solid | [3][4] |

| Melting Point | 114 °C | [4] |

| Boiling Point | 432.7 ± 28.0 °C (Predicted) | [4] |

| Density | 1.438 ± 0.06 g/cm³ (Predicted) | [4] |

| Purity | Typically ≥95% |[3][5] |

Section 2: Hazard Analysis and GHS Classification